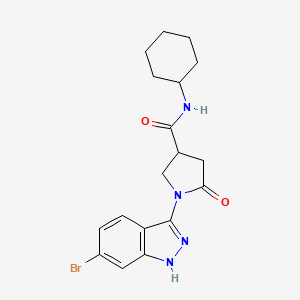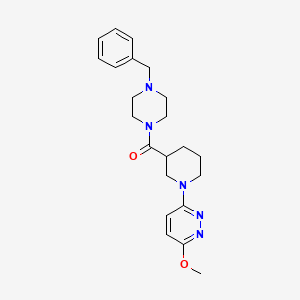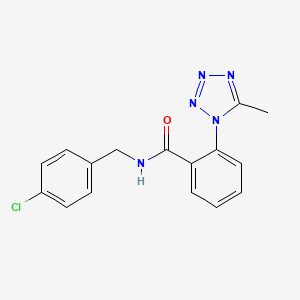
1-(6-bromo-1H-indazol-3-yl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-BROMO-1H-INDAZOL-3-YL)-N-CYCLOHEXYL-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated indazole ring, a cyclohexyl group, and a pyrrolidinecarboxamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(6-BROMO-1H-INDAZOL-3-YL)-N-CYCLOHEXYL-5-OXO-3-PYRROLIDINECARBOXAMIDE involves multiple steps, starting with the preparation of the brominated indazole intermediate. The synthetic route typically includes:
Bromination of Indazole: The indazole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 6-bromo-1H-indazole.
Formation of the Pyrrolidinecarboxamide Moiety: The brominated indazole is then reacted with cyclohexylamine and a suitable carboxylating agent to form the pyrrolidinecarboxamide structure.
Coupling Reactions: The final step involves coupling the intermediate compounds under specific reaction conditions to obtain the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(6-BROMO-1H-INDAZOL-3-YL)-N-CYCLOHEXYL-5-OXO-3-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The bromine atom in the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-BROMO-1H-INDAZOL-3-YL)-N-CYCLOHEXYL-5-OXO-3-PYRROLIDINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-BROMO-1H-INDAZOL-3-YL)-N-CYCLOHEXYL-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
1-(6-BROMO-1H-INDAZOL-3-YL)-N-CYCLOHEXYL-5-OXO-3-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:
6-Bromo-1H-indazole-3-carboxaldehyde: Another brominated indazole derivative with different functional groups.
N-(6-bromo-1H-indazol-3-yl)cyclopropanecarboxamide: A compound with a cyclopropane ring instead of a pyrrolidine ring.
2-(6-Bromo-1H-indazol-3-yl)acetic acid: A compound with an acetic acid moiety instead of a pyrrolidinecarboxamide group.
The uniqueness of 1-(6-BROMO-1H-INDAZOL-3-YL)-N-CYCLOHEXYL-5-OXO-3-PYRROLIDINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21BrN4O2 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H21BrN4O2/c19-12-6-7-14-15(9-12)21-22-17(14)23-10-11(8-16(23)24)18(25)20-13-4-2-1-3-5-13/h6-7,9,11,13H,1-5,8,10H2,(H,20,25)(H,21,22) |
InChI Key |
OOHSUOBYVGIUQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10979787.png)
![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3,4,5-trifluorophenyl)imidazolidine-2,4-dione](/img/structure/B10979794.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide](/img/structure/B10979796.png)
![3-(4-chlorophenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10979801.png)

![methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate](/img/structure/B10979824.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10979827.png)
![N-(2-methoxyphenyl)-2-{2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B10979835.png)
![N~5~-carbamoyl-N~2~-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-D-ornithine](/img/structure/B10979842.png)
![N-[2-(3-fluorophenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10979843.png)
![5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide](/img/structure/B10979849.png)
![N-(2-chlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B10979858.png)
![5-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10979861.png)
